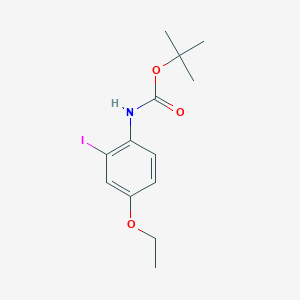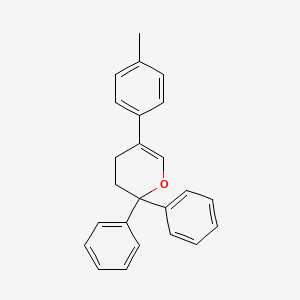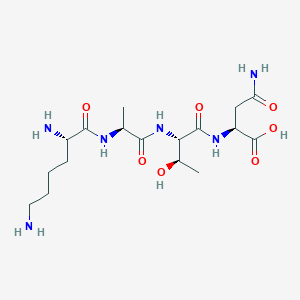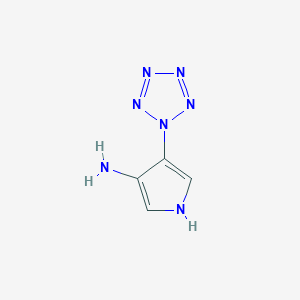![molecular formula C36H34O6 B12536356 1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol} CAS No. 799261-18-0](/img/structure/B12536356.png)
1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} typically involves the reaction of 1,3-phenylenebis(oxy) with 3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and resins[][3].
Mécanisme D'action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of biphenyl groups.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with amino groups and different substitution patterns on the aromatic rings.
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is unique due to its specific combination of biphenyl and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
799261-18-0 |
|---|---|
Formule moléculaire |
C36H34O6 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
1-[3-[2-hydroxy-3-(4-phenylphenoxy)propoxy]phenoxy]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C36H34O6/c37-31(23-39-33-18-14-29(15-19-33)27-8-3-1-4-9-27)25-41-35-12-7-13-36(22-35)42-26-32(38)24-40-34-20-16-30(17-21-34)28-10-5-2-6-11-28/h1-22,31-32,37-38H,23-26H2 |
Clé InChI |
JUAQCCCINGBDQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(COC3=CC(=CC=C3)OCC(COC4=CC=C(C=C4)C5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



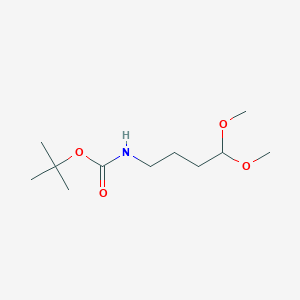
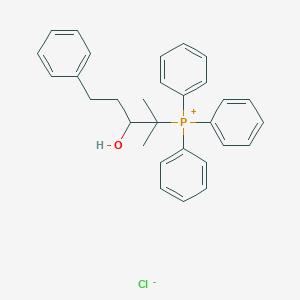
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
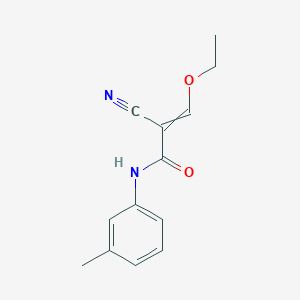
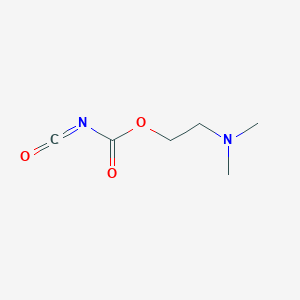
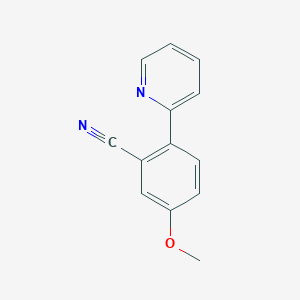
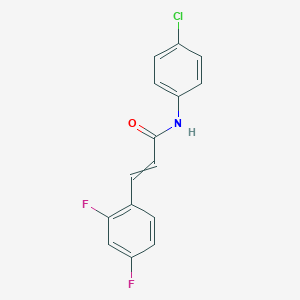
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
